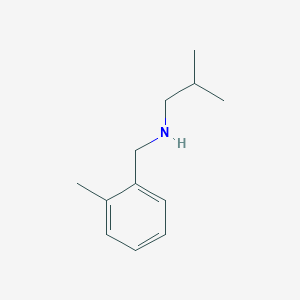

2-METHYL-N-(2-METHYLBENZYL)-1-PROPANAMIN

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C12H19N and a molecular weight of approximately 177.27 g/mol. Its structure features a propan-1-amine backbone with two methyl groups and a 2-methylphenyl substituent, contributing to its chiral nature. The stereochemistry at the second carbon is crucial for its biological activity and reactivity in chemical reactions .

Organic Synthesis

2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine serves as an essential chiral building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex organic molecules. The compound can be synthesized from readily available starting materials, such as 2-methylbenzaldehyde, through established synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its pharmacological properties. It has potential therapeutic applications due to its interaction with biological targets. Research indicates that it may act as a ligand in receptor studies and biochemical assays, which are critical for drug discovery and development.

Case Study: Ligand Interaction

A study demonstrated that 2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine can effectively bind to specific receptors, influencing their activity. This property is particularly useful in the development of new pharmaceuticals aimed at treating various conditions related to receptor dysfunctions.

Biochemical Assays

The compound's role as a ligand extends to its use in biochemical assays where it can help elucidate the mechanisms of action of different biological pathways. Its chiral nature allows researchers to explore stereoselectivity in biological interactions, which is vital for understanding drug-receptor dynamics.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a chiral building block for complex organic molecules. |

| Medicinal Chemistry | Investigated for pharmacological properties and therapeutic potential. |

| Biochemical Research | Acts as a ligand in receptor studies and biochemical assays. |

Wirkmechanismus

Target of Action

This compound is a derivative of benzimidazole, which is known to interact with a variety of biological targets . .

Mode of Action

As a benzimidazole derivative, it might interact with its targets in a similar way as other benzimidazoles, which typically bind to their targets and modulate their activity . The exact mechanism of interaction and the resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Benzimidazole derivatives are known to influence various biological pathways , but the specific pathways influenced by this compound are yet to be determined.

Pharmacokinetics

The compound is predicted to have a melting point of 8.74°C and a boiling point of 196.46°C at 760 mmHg . Its density is predicted to be 0.92 g/mL . These properties might influence its bioavailability, but further studies are needed to confirm this.

Result of Action

Given its structural similarity to benzimidazole derivatives, it might exhibit similar effects, such as modulating the activity of its targets . .

Biologische Aktivität

2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine, also known as a chiral amine compound, has garnered attention in biochemical research due to its potential interactions with various biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H19N and features a propan-1-amine backbone with a methyl group at the second carbon and a 2-methylphenyl group attached to the nitrogen. Its chiral nature makes it significant in pharmacological applications.

2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine primarily acts as a ligand for various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Notably, it interacts with:

- Monoamine Oxidase (MAO) : This interaction inhibits MAO, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can enhance mood and cognitive functions.

- Receptors : The compound may bind to specific receptors, altering signal transduction pathways that affect physiological responses.

Neurotransmitter Modulation

The compound's ability to inhibit MAO is crucial for its neuropharmacological effects. By preventing the breakdown of neurotransmitters, it can enhance synaptic transmission and improve cognitive functions. Studies have shown that at low doses, it may increase locomotor activity and cognitive performance in animal models.

Cellular Effects

Research indicates that 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine influences several cellular processes:

- Cell Signaling : It activates the cAMP (cyclic adenosine monophosphate) signaling pathway, which is vital for regulating metabolism, gene transcription, and cell growth.

- Gene Expression : The compound may also modulate gene expression related to neurotransmitter systems and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Metabolism | Primarily via cytochrome P450 enzymes |

| Elimination Half-Life | Varies by dosage |

Case Studies

Several studies have explored the biological activity of 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine:

- Cognitive Enhancement Study : In a controlled study involving rodents, administration of the compound resulted in improved memory retention tasks compared to control groups. The observed enhancement was attributed to increased norepinephrine levels due to MAO inhibition.

- Neurotoxicity Assessment : Another study evaluated the compound's effects on mitochondrial function. It was found that at higher concentrations, it could inhibit Complex I of the mitochondrial electron transport chain, leading to energy depletion in neuronal cells.

Eigenschaften

IUPAC Name |

2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)8-13-9-12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDMFQRHJLMGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405941 |

Source

|

| Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893589-84-9 |

Source

|

| Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.